5,5-Difluoro-6-hydroxyhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

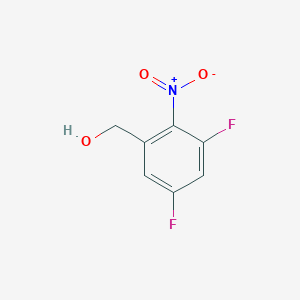

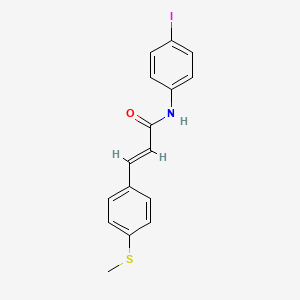

5,5-Difluoro-6-hydroxyhexanoic acid is a chemical compound with the molecular formula C6H10F2O3 . It has an average mass of 168.139 Da and a monoisotopic mass of 168.059799 Da .

Synthesis Analysis

The synthesis of 6-hydroxyhexanoic acid, a similar compound to 5,5-Difluoro-6-hydroxyhexanoic acid, has been achieved through a three-enzyme cascade . This process involved the use of whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration .Molecular Structure Analysis

The InChI code for 5,5-Difluoro-6-hydroxyhexanoic acid is 1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) .Aplicaciones Científicas De Investigación

Synthesis and Analysis in Organic Chemistry

5,5-Difluoro-6-hydroxyhexanoic acid is involved in organic synthesis, notably in the creation of esters. For example, it plays a role in the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound with a raspberry-like odor. This synthesis is used as an educational experiment in second-year organic chemistry courses, emphasizing the synthesis and reaction of esters. The process includes transesterification to form ethyl 6-hydroxyhexanoate, followed by acetylation to obtain ethyl 6-acetoxyhexanoate. The resultant product is characterized using various spectroscopic methods, demonstrating the application of 5,5-Difluoro-6-hydroxyhexanoic acid in fragrance synthesis and chemical education (McCullagh & Hirakis, 2017).

Applications in Bioconjugation and Biocatalysis

5,5-Difluoro-6-hydroxyhexanoic acid derivatives, such as 6-maleimidohexanoic acid active esters, are crucial in bioconjugation, particularly for creating enzyme immunoconjugates. These compounds are notable for their heterobifunctional reactivity, although they can hydrolyze in aqueous conditions. Their reactivity and stability in aqueous media have been extensively studied, indicating their significance in bioconjugation applications (Kida et al., 2007).

Furthermore, 5,5-Difluoro-6-hydroxyhexanoic acid is relevant in biocatalysis. For instance, an Acidovorax mutant strain was investigated for its ability to transform cycloalkanes into ω-hydroxycarboxylic acids, crucial precursors for biodegradable polyester polymers. This transformation highlights the compound's role in sustainable bioprocess development and environmental biotechnology (Salamanca et al., 2020).

Environmental and Toxicological Studies

The compound is also involved in environmental studies, such as investigating the biotransformation of 6:2 fluorotelomer alcohol in aerobic river sediment systems. This research is critical for understanding the environmental fate and transformation of polyfluorinated compounds, with implications for environmental pollution and remediation strategies (Zhao et al., 2013).

Mecanismo De Acción

While the specific mechanism of action for 5,5-Difluoro-6-hydroxyhexanoic acid is not available, a related compound, 6-hydroxyhexanoic acid, has been studied. The reaction mechanism involves the hydroxyl and hydrogen in 6-hydroxyhexanoic acid becoming unstable in the catalyst, breaking, and combining with water to remove and form ε-caprolactone .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

Propiedades

IUPAC Name |

5,5-difluoro-6-hydroxyhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O3/c7-6(8,4-9)3-1-2-5(10)11/h9H,1-4H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZQFSPYJMDEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Difluoro-6-hydroxyhexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)

![(4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2409230.png)